Superior Therapeutic Ratio: Absence of Emesis and VLDL-C Elevation vs. Khellin in Primates
In a 14-day head-to-head study in normal male cynomolgus monkeys (10 mg/kg/day, gavage), timefurone caused no emesis and no elevation of VLDL-C, whereas khellin produced marked emesis and significantly elevated VLDL-C levels [1]. A related study confirmed that khellin induces emesis in 9/9 female cynomolgus monkeys, establishing a consistent emetic liability for the parent furochromone that is absent in timefurone [2]. Both compounds significantly lowered LDL-C, HDL-C, and total cholesterol, but the adverse effect profile of khellin resulted in a conclusion that timefurone possesses a better therapeutic ratio [1].
| Evidence Dimension | Emesis incidence and VLDL-C modulation |
|---|---|
| Target Compound Data | Timefurone: 0% emesis; no VLDL-C elevation |
| Comparator Or Baseline | Khellin: marked emesis (9/9 animals in cross-study confirmation); significant VLDL-C elevation |
| Quantified Difference | Absolute difference: 0% vs. 100% emesis incidence; VLDL-C unchanged vs. significantly elevated |
| Conditions | Normal male cynomolgus monkeys; 10 mg/kg/day oral gavage for 14 days (J Med Primatol 1985); emesis data corroborated in female cynomolgus monkeys at 20 mg/kg/day for 2 weeks (Arzneimittelforschung 1985) |
Why This Matters
For researchers selecting an anti-atherosclerotic furochromone tool compound for in vivo primate studies, timefurone's lack of emetic and VLDL-elevating side effects directly reduces experimental confounds and animal welfare concerns that are unavoidable with khellin.
- [1] Stevens TJ, Phillips WA, Day CE. Comparative effects of khellin and timefurone on serum parameters in normal male cynomolgus monkeys. J Med Primatol. 1985;14(5):255-262. PMID: 4057238 View Source
- [2] Stevens TJ, Jones BW, Vidmar TJ, Moran JJ, Manni DS, Day CE. Hypocholesterolemic effect of khellin and khelloside in female cynomolgus monkeys. Arzneimittelforschung. 1985;35(8):1257-1260. PMID: 3865654 View Source
